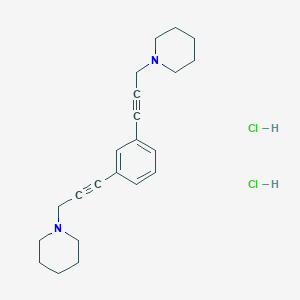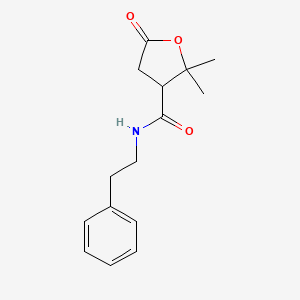
1,1'-(1,3-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride
Vue d'ensemble
Description
1,1'-(1,3-phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride, commonly known as PDPP, is a chemical compound that has gained significant attention in the field of scientific research. PDPP is a potent inhibitor of the dopamine transporter (DAT) and has been studied extensively for its potential use in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In
Applications De Recherche Scientifique
Aggregation-Induced Emission (AIE) and Explosive Detection
A study on tetraphenylethene-containing diynes highlights their synthesis and properties such as aggregation-induced emission, fluorescent photopatterning, and optical limiting. These materials demonstrate potential as fluorescent chemosensors for explosive detection, leveraging their AIE characteristics for high sensitivity and selectivity in detecting nitroaromatic compounds like picric acid (Hu et al., 2012).
Proton-Triggered Luminescence for Sensing Applications
Another research avenue involves proton-triggered hypsochromic luminescent materials, such as 1,1'-(2,5-Distyryl-1,4-phenylene) dipiperidine, which exhibit significant emission shifts upon acid treatment. This property is crucial for developing advanced sensing materials that can detect changes in pH or specific analytes in environmental and biological contexts (Chen et al., 2014).
Advanced Polymer Materials
Research into the polymerization of diynes indicates the creation of novel polymeric materials with high thermal stability and unique emission properties. These materials are suitable for applications in material science, including the development of new optical devices, coatings, and films with customizable properties through photopatterning techniques (Hu et al., 2012).
Biomedical Applications
Compounds structurally related to 1,1'-(1,3-Phenylenedi-1-propyne-1,3-diyl)dipiperidine dihydrochloride, especially those incorporating piperidine groups, have been explored for their potential in biomedical applications. For instance, cyclic dipeptides, including those based on phenylalanine, have been identified as low molecular weight hydrogelators with applications in drug delivery, highlighting the importance of piperidine derivatives in developing new pharmaceutical formulations (Kleinsmann & Nachtsheim, 2013).
Propriétés
IUPAC Name |
1-[3-[3-(3-piperidin-1-ylprop-1-ynyl)phenyl]prop-2-ynyl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2.2ClH/c1-3-14-23(15-4-1)18-8-12-21-10-7-11-22(20-21)13-9-19-24-16-5-2-6-17-24;;/h7,10-11,20H,1-6,14-19H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGAAPHVDTABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC2=CC(=CC=C2)C#CCN3CCCCC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B4063083.png)
![1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4063089.png)
![2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4063097.png)
![N-[5-chloro-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063110.png)
![3-{[(4-bromo-3-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4063118.png)
![3-methyl-4-(3-nitrophenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063123.png)
![N-(4-ethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4063134.png)
![1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B4063148.png)
![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)
![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)
![2-chlorophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063193.png)
![N-{4-[5-(2,5-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-6-methyl-2-pyridinamine hydrobromide](/img/structure/B4063200.png)

![10-isobutyryl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4063210.png)